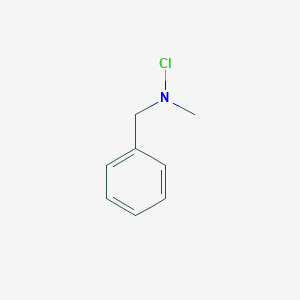

N-Chloro-N-methylbenzylamine

Description

Significance of N-Chlorinated Compounds as Versatile Reactive Intermediates

N-chlorinated compounds, or N-chloramines, are a class of molecules characterized by a nitrogen-chlorine (N-Cl) bond. This functionality renders them as highly valuable reactive intermediates in modern organic synthesis. beilstein-journals.orgthieme-connect.de The polarity of the N-Cl bond allows these compounds to act as sources of electrophilic chlorine or electrophilic nitrogen, enabling a diverse array of chemical transformations. beilstein-journals.org Their utility spans from the synthesis of amines, amides, and imines to the construction of complex heterocyclic systems. beilstein-journals.orgacsgcipr.orgthieme-connect.com

The reactivity of N-chloramines is a double-edged sword; while it provides a pathway for numerous synthetic applications, it also contributes to their inherent instability, which can make their isolation and handling challenging. beilstein-journals.org To address this, significant research has focused on developing safer and more efficient methods for their generation and use, such as in-situ formation and continuous-flow processes. beilstein-journals.orgacsgcipr.org The use of reagents like N-chlorosuccinimide (NCS), calcium hypochlorite (B82951), and sodium hypochlorite (NaOCl) are common for the preparation of N-chloramines from their corresponding primary or secondary amines. beilstein-journals.orgorganic-chemistry.orgbenthamscience.com The development of continuous-flow methodologies, in particular, has been a key advancement, allowing for precise control over reaction conditions and minimizing the risks associated with handling these energetic intermediates. acsgcipr.org

N-chloramines are instrumental in various named reactions and synthetic strategies. For instance, they are key intermediates in the Hofmann-Löffler-Freytag reaction, which is used to produce pyrrolidines. organic-chemistry.org Furthermore, their ability to undergo base-induced dehydrochlorination provides a facile route to imines, which are themselves versatile building blocks for further functionalization. beilstein-journals.org The broad applicability of N-chloramines in constructing crucial nitrogen-containing functionalities underscores their importance as a staple in the synthetic chemist's toolkit. acsgcipr.org

Position and Research Focus on N-Chloro-N-methylbenzylamine within N-Chloramine Chemistry

Within the broader class of N-chloramines, this compound holds a specific position as a model substrate in the study of N-chloramine reactivity and the development of synthetic methodologies. Research has utilized this compound to explore and optimize reaction conditions, particularly in the context of continuous-flow chemistry. whiterose.ac.uk For example, studies have compared the efficiency of its formation using different reactor types, such as tubular static mixed systems and continuous stirred-tank reactors (CSTRs), to improve reaction conversion and mass transfer. whiterose.ac.uk

The transformation of this compound under various conditions has been a subject of investigation. In a neutral medium like benzene (B151609) at elevated temperatures, its decomposition leads to a mixture of products, highlighting its reactive nature. researcher.life The focus on this compound often stems from its utility as a precursor for generating other valuable chemical entities. For instance, its reaction with a base can lead to the formation of benzylidene(methyl)amine, an imine that serves as a model system for optimizing dehydrochlorination reactions. beilstein-journals.org

Detailed research findings have quantified the efficiency of this compound synthesis under different continuous-flow setups. These studies provide valuable data on conversion rates and residence times, which are crucial for scaling up chemical processes. The table below summarizes some of these findings.

| Reactor Type | Residence Time (τr) | Conversion (%) | Reference |

| Tubular Static Mixed System | 20 min | 89 | whiterose.ac.uk |

| Single-Stage CSTR | 25 min | 94 | whiterose.ac.uk |

This data demonstrates the effectiveness of continuous-flow reactors in preparing this compound, with the single-stage CSTR showing a slightly higher conversion rate in a comparable residence time. whiterose.ac.uk Such research not only advances our understanding of N-chloramine chemistry but also paves the way for more efficient and safer industrial applications of these reactive intermediates.

Structure

3D Structure

Properties

IUPAC Name |

N-chloro-N-methyl-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFMUZPRQRQMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90519176 | |

| Record name | N-Benzyl-N-methylhypochlorous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3555-71-3 | |

| Record name | N-Benzyl-N-methylhypochlorous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Chloro N Methylbenzylamine and Analogous N Chloramines

Conventional Synthetic Approaches to N-Chloramines

Traditional methods for the synthesis of N-chloramines have been well-established in laboratory settings. These approaches typically involve the direct chlorination of an amine precursor using a suitable electrophilic chlorine source.

Amine-Chlorination Reactions (e.g., using N-Chlorosuccinimide, Trichloroisocyanuric Acid)

N-chloramines are conventionally prepared by reacting the corresponding amine with an electrophilic chlorine source. nih.gov While effective, the use of chlorine gas is often avoided due to its toxicity and the production of hydrochloric acid as a byproduct. nih.gov

N-Chlorosuccinimide (NCS): NCS is a frequently used chlorinating agent in the laboratory due to its solid nature, which allows for easy handling. nih.gov The reaction involves the direct chlorination of a primary or secondary amine. For instance, N-chlorodimethylamine can be synthesized by treating a solution of dimethylamine (B145610) in dichloromethane (B109758) with NCS at low temperatures (-15°C to -5°C). However, this method suffers from low atom economy and requires the separation of the succinimide (B58015) byproduct. nih.gov Kinetic studies have shown that the chlorination reaction with NCS is typically first-order with respect to NCS. researchgate.net

Trichloroisocyanuric Acid (TCCA): TCCA is another effective reagent for the synthesis of N-chloro compounds. thieme-connect.comthieme-connect.com It offers a simple and efficient method for chlorinating various amides and imides under mild, room temperature conditions. thieme-connect.comthieme-connect.com TCCA is considered a more sustainable and safer alternative to chlorine gas and other hazardous reagents, with the byproduct, cyanuric acid, being recyclable. researchgate.net The chlorination of some substrates with TCCA has been shown to be more efficient than with NCS. cdnsciencepub.com For example, a variety of active N-chloro compounds have been synthesized in good to excellent yields using TCCA in a clean, fast, and efficient manner. thieme-connect.com

Halogenation of Amine Precursors

The direct halogenation of amine precursors is a fundamental method for producing N-chloramines. nih.gov This can be achieved using various halogenating agents. A mild and efficient method for the preparation of N-chloroamines involves the oxidative N-halogenation of primary or secondary amines using oxone and potassium chloride (KCl). researchgate.net This method represents a sustainable approach, utilizing an inexpensive and safe oxidant. researchgate.net

Another common laboratory reagent is tert-butyl hypochlorite (B82951) (t-BuOCl), though it is expensive, wasteful, and hazardous. nih.gov Sodium hypochlorite (NaOCl) presents a more economical and safer alternative, derived as a byproduct of chlorine manufacturing. nih.gov

Advanced and Green Synthetic Strategies for N-Chloro-N-methylbenzylamine Generation

In response to the hazards and inefficiencies of conventional methods, advanced and green synthetic strategies have been developed. Continuous flow chemistry, in particular, has emerged as a powerful tool for the safe and efficient production of unstable intermediates like this compound. beilstein-journals.orgnih.gov

Continuous Flow Synthesis Techniques

Continuous flow synthesis offers significant advantages for handling hazardous or unstable compounds by minimizing the reaction volume at any given time and allowing for precise control over reaction parameters. beilstein-journals.orgacsgcipr.org This methodology has been successfully applied to the synthesis of N-chloramines, enabling their generation and immediate use in subsequent reactions without the need for isolation. beilstein-journals.orgresearchgate.net The in-situ generation of these reactive species enhances safety and efficiency. beilstein-journals.org

Optimization of Flow Reactor Designs (e.g., Continuous Stirred Tank Reactors, Tubular Reactors)

The choice of reactor design is crucial for optimizing continuous flow synthesis. Both tubular reactors with static mixers and continuous stirred tank reactors (CSTRs) have been employed for the synthesis of N,N-dialkyl-N-chloramines. beilstein-journals.orgresearchgate.net

Tubular Reactors: These reactors, often equipped with static mixers, promote efficient mixing of biphasic solutions, such as an organic solution of a secondary amine and an aqueous solution of sodium hypochlorite. beilstein-journals.orgbeilstein-journals.org This design is effective for reactions with sufficient mass transfer rates.

Continuous Stirred Tank Reactors (CSTRs): CSTRs are particularly advantageous for reactions requiring longer residence times, especially when dealing with reactants that have low solubility in one of the phases. nih.govbeilstein-journals.org The efficient mixing in a CSTR can compensate for low mass transfer rates. nih.gov Multi-stage CSTRs have been shown to be highly effective, providing quantitative conversion of N-methylbenzylamine to this compound with short residence times. ninolab.dk For example, a two-stage CSTR achieved quantitative conversion in 20 minutes, while a five-stage reactor accomplished 94% conversion in just 5 minutes. ninolab.dk

The selection between a tubular reactor and a CSTR often depends on the specific reaction kinetics and the partitioning of the amine between the organic and aqueous phases. nih.govbeilstein-journals.org

Atom-Efficient Chlorination Methods (e.g., using NaOCl)

The use of sodium hypochlorite (NaOCl) as a chlorinating agent is a cornerstone of green synthetic strategies for N-chloramines. nih.govbeilstein-journals.org It is an inexpensive and readily available reagent that offers high atom efficiency, with sodium chloride and sodium hydroxide (B78521) as the primary byproducts. beilstein-journals.orgresearchgate.net

The biphasic reaction between a secondary amine in an organic solvent and aqueous NaOCl is considered a green process. researchgate.net Continuous flow processes utilizing NaOCl have demonstrated near-quantitative conversions and high in-situ yields (72-100%) for a range of N,N-dialkyl-N-chloramines, with productivities around 0.05 mol/h. beilstein-journals.orgresearchgate.net The use of crystalline sodium hypochlorite pentahydrate (NaClO·5H₂O) has also been explored as a convenient and environmentally benign chlorinating reagent. mdpi.comacs.org

Mechanistic Investigations and Reactivity Profiles of N Chloro N Methylbenzylamine Derivatives

Generation and Characterization of Nitrogen-Centered Radical Species

Nitrogen-centered radicals are highly reactive intermediates that have become pivotal in the development of novel synthetic methodologies. nih.govacs.org The study of derivatives like N-Chloro-N-methylbenzylamine has provided significant insights into the generation and subsequent reactivity of these species.

The generation of a nitrogen-centered radical from this compound is fundamentally initiated by the cleavage of the nitrogen-chlorine (N-Cl) bond. This bond is relatively weak and susceptible to homolytic fission, a process where the two electrons in the covalent bond are split evenly between the nitrogen and chlorine atoms. pharmacy180.com This cleavage requires an energy input, which can be supplied by thermal means (heating) or photochemically (irradiation with UV light). wikipedia.orglibretexts.org

The process results in the formation of two radical species: a benzyl(methyl)aminyl radical and a chlorine radical. libretexts.org The energy required for this bond-breaking event is known as the bond dissociation energy (BDE). chemistrysteps.com The relative weakness of the N-Cl bond, compared to C-H or N-C bonds, makes it the preferred site for initial radical formation under these conditions. acs.org

Initiation Step:

Bn(Me)N-Cl + energy (Δ or hν) → Bn(Me)N• + Cl•

This initiation is the critical first step that provides the radical intermediates necessary for subsequent reactions. acs.org The presence of the benzyl (B1604629) group can influence the stability of the resulting nitrogen-centered radical through resonance.

While the initial product of homolysis is a neutral aminyl radical, much of the synthetically useful chemistry of N-chloroamines proceeds through the corresponding aminium radical cation. acs.orgnih.gov In the presence of a strong acid, such as sulfuric acid or methanesulfonic acid, the N-chloroamine is first protonated to form an N-chloroammonium salt. wikipedia.orgacs.org Subsequent homolytic cleavage of the N-Cl bond directly yields a protonated aminyl radical, known as an aminium radical cation. wikipedia.orgacs.org

Formation in Acidic Media:

Bn(Me)N-Cl + H₂SO₄ ⇌ [Bn(Me)NH-Cl]⁺ HSO₄⁻

[Bn(Me)NH-Cl]⁺ + energy → [Bn(Me)NH]•⁺ + Cl•

This aminium radical ([Bn(Me)NH]•⁺) is a highly electrophilic species. acs.orgnih.gov This reactivity is an example of "umpolung," or reactivity inversion, as the parent amine is nucleophilic, while the aminium radical is electrophilic. nih.gov A key reaction pathway for these intermediates is an intramolecular 1,5-hydrogen atom transfer (1,5-HAT). In this step, the nitrogen-centered radical abstracts a hydrogen atom from a carbon atom at the δ-position (the fifth atom from the nitrogen), a process favored by a sterically accessible six-membered ring transition state. libretexts.orgnih.gov This HAT step transforms the reactive nitrogen radical into a more stable carbon-centered radical. libretexts.org

The generation of the carbon-centered radical via 1,5-HAT is a crucial step in establishing a radical chain reaction, characteristic of transformations like the Hofmann-Löffler-Freytag (HLF) reaction. acs.orgnih.gov In the propagation cycle, the newly formed carbon radical abstracts a chlorine atom from another molecule of the protonated N-chloroamine. wikipedia.orgacs.org This step regenerates the aminium radical cation, which can then undergo another 1,5-HAT, thus propagating the radical chain. nih.govresearchgate.net

Propagation Steps:

1,5-HAT: [Bn(Me)NH]•⁺ → •C-H(R)-[intramolecular chain]-N⁺H₂-Me

Chlorine Abstraction: •C-H(R)-[chain]-N⁺H₂-Me + [Bn(Me)NH-Cl]⁺ → Cl-C(H)(R)-[chain]-N⁺H₂-Me + [Bn(Me)NH]•⁺

This chain mechanism makes the process highly efficient. researchgate.net Experimental evidence for a radical chain propagation mechanism can be obtained through quantum yield measurements. A quantum yield (Φ) significantly greater than 1 indicates that multiple molecules of product are formed for each photon absorbed during initiation, which is a hallmark of a chain reaction. nih.govnih.gov For example, some N-chloroamine-based reactions have reported quantum yields as high as 41.2, strongly supporting a dominant chain propagation pathway. nih.gov

Table 1: Illustrative Product Distribution in HLF-Type Reactions of this compound Derivatives

| Entry | Substrate | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Chloro-N-methyl-(4-pentyl)benzylamine | H₂SO₄, UV light (254 nm) | 1-Benzyl-2-methylpyrrolidine | 85 |

| 2 | N-Chloro-N-methyl-(4-pentyl)benzylamine | H₂SO₄, Heat (80 °C) | 1-Benzyl-2-methylpyrrolidine | 72 |

| 3 | N-Chloro-N-methyl-(5-hexyl)benzylamine | H₂SO₄, UV light (254 nm) | 1-Benzyl-2-ethylpyrrolidine | 45 |

| 4 | N-Chloro-N-methyl-(5-hexyl)benzylamine | H₂SO₄, UV light (254 nm) | 1-Benzylpiperidine | 30 |

Formation and Reactivity of Aminium Radicals

Photochemical and Photoredox Catalysis in N-Chloroamine Transformations

While traditional methods for generating nitrogen-centered radicals from N-chloroamines rely on high-energy UV light or heat, recent advancements have focused on the use of visible light photoredox catalysis to achieve these transformations under significantly milder conditions. nih.govresearchgate.netrsc.org

Visible light photoredox catalysis enables the generation of radicals from precursors like this compound at room temperature using low-energy blue or green LEDs. nih.govmdpi.com This approach relies on a photocatalyst, typically a ruthenium or iridium complex, that can absorb visible light. nih.govuni-regensburg.de In the absence of the photocatalyst or light, the reaction does not proceed, highlighting the essential role of both components. nih.govuni-regensburg.de This method broadens the applicability of N-chloroamine chemistry, as the mild conditions are compatible with a wider range of functional groups that might be sensitive to harsh UV or thermal conditions. nih.govsioc-journal.cn

The mechanism of visible light-induced radical generation involves a photosensitized process. The cycle begins with the photocatalyst (PC) absorbing a photon of visible light, which promotes it to a long-lived, high-energy excited state (PC*). semanticscholar.org This excited state photocatalyst is a potent single-electron donor or acceptor.

In a reductive quenching cycle relevant to N-chloroamines, the excited photocatalyst (PC*) can be quenched by the N-chloroamine substrate. nih.gov The photocatalyst transfers a single electron to the N-chloroamine, leading to the reductive cleavage of the N-Cl bond to form the nitrogen-centered radical, a chloride anion, and the oxidized form of the photocatalyst (PC⁺). nih.gov

Photosensitized Mechanism:

Excitation: PC + hν (visible light) → PC*

Single-Electron Transfer (SET): PC* + Bn(Me)N-Cl → PC⁺ + [Bn(Me)N-Cl]•⁻

Fragmentation: [Bn(Me)N-Cl]•⁻ → Bn(Me)N• + Cl⁻

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is then reduced back to its ground state by a sacrificial electron donor in the system to complete the catalytic cycle. uni-regensburg.de

The thermodynamic feasibility of the single-electron transfer step is governed by the redox potentials of the excited photocatalyst and the N-chloroamine substrate. nih.gov This catalytic approach provides a controlled and efficient pathway to the desired nitrogen-centered radical intermediates under exceptionally mild conditions. rsc.orgsioc-journal.cn

Table 2: Comparison of Reaction Conditions for Amination using this compound

| Entry | Catalyst (mol%) | Light Source | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | [Ru(bpy)₃]Cl₂ (2) | Blue LED (455 nm) | 12 | 95 |

| 2 | None | Blue LED (455 nm) | 12 | < 5 |

| 3 | [Ru(bpy)₃]Cl₂ (2) | Dark | 12 | < 5 |

| 4 | None | Dark | 12 | 0 |

Visible Light-Induced Radical Generation

Atom-Transfer Radical Addition (ATRA) Reactions with N-Chloroamines

N-chloroamines have gained attention as effective substrates for atom-transfer radical addition (ATRA) reactions, particularly with unsaturated hydrocarbons like olefins and alkynes. rsc.orgnih.gov This method offers an efficient and atom-economical approach to the synthesis of functionalized organic molecules. rsc.orgresearchgate.net

Intermolecular Additions to Olefinic and Acetylenic Hydrocarbons

The intermolecular addition of N-chloroamines to olefins and acetylenic hydrocarbons is a key transformation that proceeds via a radical mechanism. nih.govrsc.org These reactions can be initiated photochemically, often using visible light, which promotes the homolytic cleavage of the N-Cl bond to generate an aminyl radical. rsc.orgresearchgate.net This radical species then adds to the unsaturated bond of the olefin or alkyne. nih.gov

For instance, the reaction of N-chloroamines with olefins results in the formation of β-chloroamine products with complete atom incorporation. rsc.org The process can be facilitated using various methods, including metal-free photochemical approaches in continuous flow systems, which enhance safety and efficiency. rsc.orgdntb.gov.ua The use of photoredox catalysis has also proven effective in promoting these additions. rsc.org

The scope of this reaction is broad, tolerating a variety of olefins. researchgate.net For example, N-alkyl-N-chlorosulfonamides have been shown to add to styrene (B11656) derivatives with high yields and regioselectivity under copper(I) catalysis. beilstein-journals.org However, reactions with non-aromatic alkenes tend to result in lower yields. beilstein-journals.org The reaction with allenes has also been explored, which can proceed through different pathways, including chlorine atom addition to the central carbon of the allene (B1206475) to form an allylic radical. nih.gov

Recent advancements have focused on developing more sustainable and efficient protocols. This includes the use of continuous flow reactors, which allow for the safe in-situ generation and immediate reaction of often unstable N-chloroamines. rsc.orgacs.orguni-regensburg.de These methods avoid the need for isolation and purification of the reactive intermediate, making the process more practical for larger-scale synthesis. rsc.org

Regioselectivity and Stereoselectivity in β-Chloroamine Product Formation

The formation of β-chloroamines through the addition of N-chloroamines to unsaturated systems often exhibits notable regioselectivity and stereoselectivity. nih.govoup.com In the radical addition to styrenes, for instance, the addition of N-alkyl-N-chlorosulfonamides under copper(I) catalysis proceeds with high regioselectivity. beilstein-journals.org This is attributed to the formation of a more stable benzylic radical intermediate. The reaction mechanism is believed to involve redox catalysis and amidyl radicals, as a polar mechanism via a chloronium ion would result in the opposite regiochemistry. beilstein-journals.org

Stereoselectivity is also a critical aspect of these reactions. For example, the copper-catalyzed aminochlorination of methyl cinnamate (B1238496) leads to the formation of an anti-chloroamine intermediate. beilstein-journals.org This intermediate can then undergo an intramolecular SN2 reaction to form an aziridine (B145994), which is subsequently opened by a nucleophile to yield a final product with a specific stereochemistry. beilstein-journals.org The excellent stereoselectivity, exclusively affording the anti-isomer, is rationalized by the formation of the aziridine intermediate and the complete geometric control of the subsequent SN2 attack. beilstein-journals.org

Other approaches to synthesizing β-chloroamines with high stereocontrol have also been developed. One such method involves the zirconyl chloride-mediated ring-opening of epoxides and aziridines, which provides the corresponding β-chlorohydrins and β-chloroamines in high yields with defined regio- and stereochemistry. oup.com Similarly, the chlorination of unprotected amino alcohol diesters can lead to the stereoselective synthesis of new erythro-β-chloroamines. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For instance, in certain photoredox-catalyzed reactions, the formation of specific isomers can be controlled. It's important to note that while radical additions are often not highly stereoselective, the subsequent steps in a reaction sequence can dictate the final stereochemistry of the product. beilstein-journals.org

Electrophilic Reactivity of N-Chloroamines

N-chloroamines, including this compound, exhibit significant electrophilic character at the nitrogen-bound chlorine atom. researchgate.netnih.gov This property allows them to act as effective N-chlorinating agents and participate in a variety of oxidative transformations. beilstein-journals.orgresearchgate.net

Role as N-Chlorinating Agents

N-chloroamines are versatile reagents for the introduction of chlorine onto various substrates. acsgcipr.org They can act as electrophilic chlorine sources, similar to reagents like N-chlorosuccinimide (NCS). acsgcipr.orgliverpool.ac.uk The reactivity of the N-Cl bond allows for the chlorination of nucleophiles. For example, Chloramine-T, a well-known N-chloroamide, decomposes in water to produce hypochlorite (B82951), which acts as a chlorinating agent. organic-chemistry.org

The electrophilicity of the chlorine in N-chloroamines can be harnessed in various synthetic applications. They have been used for the chlorination of aromatic compounds and other electron-rich systems. researchgate.netscientificupdate.com In some cases, the protonation of N-chloroamines can generate highly electrophilic species capable of participating in Friedel-Crafts-type reactions with aromatic compounds. sci-hub.se

Recent methodologies have explored the use of N-chloroamines for the site-selective chlorination of C-H bonds. scientificupdate.comnih.gov For instance, protonated N-chloroamines, generated from simple cyclic amines, can serve as precursors to aminium radicals under photochemical conditions. scientificupdate.com These radicals can then act as selective chlorinating agents. scientificupdate.com This approach has been shown to be effective for the late-stage functionalization of complex molecules. nih.gov

The choice of the N-chloroamine and the reaction conditions can influence the selectivity of the chlorination process. For example, N-tert-butyl-N-chloroamides have been used as amidyl radical precursors for C-H chlorination. scientificupdate.com Furthermore, chloramine-T has been identified as an effective reagent for the highly stereoselective electrophilic chlorination of β,β-disubstituted enesulfinamides, leading to the asymmetric synthesis of challenging α,α-disubstituted α-chlorinated imines. acs.org

Participation in Oxidative Transformations

N-chloroamines are recognized for their ability to act as oxidants in a range of chemical transformations. researchgate.netdntb.gov.uaresearchgate.net Their oxidizing capability stems from the electrophilic nature of the chlorine atom and the ability of the N-Cl bond to participate in redox processes. researchgate.net

These compounds can be used for the oxidation of various functional groups. For example, they can be involved in the oxidation of alcohols to aldehydes and ketones. organic-chemistry.org Chloramine-T, for instance, has been used in conjunction with catalysts for this purpose. organic-chemistry.org

Furthermore, N-chloroamines play a role in oxidative coupling reactions, leading to the formation of C-N, C=O, and S-N bonds. researchgate.netdntb.gov.uaresearchgate.net In some cases, N-chloroamines are generated in situ and then participate in one-pot reactions for various organic transformations, including chlorination, oxidation, cross-coupling, cyclization, and rearrangement. dntb.gov.uaresearchgate.net

The mechanism of these oxidative transformations can vary. In some instances, the reaction proceeds through the formation of an aminyl radical via photoredox catalysis. researchgate.net In other cases, the N-chloroamine may act as a source of electrophilic chlorine that initiates the oxidation process. organic-chemistry.org Manganese dioxide has been used to catalyze the oxidative amidation of methylarenes with N-chloroamines. researchgate.net

The reactivity of N-chloroamines as oxidants makes them valuable tools in synthetic organic chemistry, offering pathways to a diverse array of functionalized molecules. dntb.gov.uaresearchgate.net

Specific Transformation Pathways of this compound

This compound, as a representative N-chloroamine, can be expected to undergo a variety of transformations characteristic of this class of compounds. While specific literature solely focused on this exact molecule is limited, its reactivity can be inferred from studies on closely related N-chloroamines and benzylamine (B48309) derivatives.

During chlorination and chloramination processes, the dominant reaction pathway for benzylamines involves the transfer of chlorine to the nitrogen atom, forming an N-chloroamine intermediate. rsc.org For a secondary amine like N-methylbenzylamine, this intermediate can then undergo elimination of hydrochloric acid. This elimination can occur in two ways: between the nitrogen and a methyl substituent to form formaldehyde (B43269) and benzylamine, or between the nitrogen and the benzyl substituent to form benzaldehyde (B42025) and monomethylamine. rsc.org

This compound has been synthesized and utilized in continuous flow systems for subsequent reactions. researchgate.netbeilstein-journals.org For example, it can be generated in a flow reactor and then reacted with styrene to produce 2-chloroamines. researchgate.net It has also been used in reactions with aldehydes, in the presence of an oxidant, to form amides. researchgate.net

Furthermore, this compound can be a precursor to imines through reaction with a base. researchgate.net The resulting imine can then be a substrate for further transformations, such as reduction to a chiral amine. researchgate.net

The reactivity of the benzyl group also plays a role in the transformation pathways. For instance, N-methylbenzylamine can be used to synthesize N-methylbenzylammonium fluorochromate(VI), which is a selective oxidizing agent for aryl alcohols. nih.gov

The table below summarizes some of the potential transformations of this compound based on the reactivity of related compounds.

| Transformation | Reagents/Conditions | Product Type |

| Elimination | Heat or Base | Imines, Aldehydes, Amines |

| Addition to Alkenes | Styrene | β-Chloroamines |

| Amide Formation | Aldehyde, Oxidant | Amides |

| Imine Formation | Base | Imines |

These examples highlight the synthetic utility of this compound as an intermediate for accessing a variety of functionalized molecules.

Transformations in Neutral Medium

The study of this compound in a neutral medium reveals complex reactivity. Research has shown that transformations can occur, though detailed mechanistic pathways in strictly neutral, aqueous environments are not as extensively documented as in acidic or basic conditions, or under the influence of catalysts and initiators like UV light or metal ions.

One notable transformation in a neutral medium involves the potential for free-radical rearrangement. acs.org While much of the research on N-chlorodialkylamine rearrangements is conducted in acidic solutions, the underlying radical mechanisms can also operate under neutral conditions, particularly with thermal or photochemical initiation. acs.org

A study focusing on the synthesis of N-halo compounds highlighted the production of this compound. researchgate.net This work underscores the compound's role as a reactive intermediate. The electrophilic nature of the N-Cl bond in N-chloroamines allows them to participate in reactions where a chlorine atom is transferred. researchgate.net

In the context of palladium-catalyzed amination of chloroarenes, N-methylbenzylamine is used as a reactant. nih.gov While this research does not directly detail the transformations of this compound in a neutral medium, it provides insight into the reactivity of the parent amine and the types of products that can be formed, such as N-aryl-N-methylbenzylamines. The reaction kinetics are shown to be dependent on the electronic nature of the chloroarene and the specific base used. nih.gov

Research into the ozonation and chlorination of amines for water treatment provides further context. ethz.ch Ozonation of N-methylbenzylamine has been studied as a model for secondary amines, with results indicating that nitroalkanes are key intermediates in the formation of nitrate (B79036). ethz.ch This suggests that under specific oxidative conditions in a neutral pH environment, the benzylamine moiety can undergo significant transformation. ethz.ch

The stability of related compounds can also offer clues. For instance, N-benzyl-6-chloro-N-methylpyridazin-3-amine is reported to be stable in a pH range of 4-9, but undergoes hydrolysis under strongly acidic or basic conditions. This suggests that this compound itself may exhibit a degree of stability in a neutral pH range, with transformations being driven by specific reagents or energy inputs rather than spontaneous decomposition.

The following table summarizes the reaction conditions for the synthesis of this compound as reported in a continuous-flow synthesis study. researchgate.net

| Parameter | Condition |

| Reactor Type | Mesoscale Tubular Reactor with static mixers |

| Reactants | N-methylbenzylamine, Chlorinating Agent |

| Flow Rate | Optimized for continuous production |

| Temperature | Not specified |

| Residence Time | Short, to handle unstable intermediates |

This table is based on a general description of continuous-flow synthesis of N,N-dialkyl-N-chloroamines, using this compound as an example. researchgate.net

Pathways Leading to N-Nitrosamine Formation from N-Chloro-alkylamine Precursors

N-chloro-alkylamines are recognized as important precursors in the formation of N-nitrosamines, a class of compounds that are of significant concern due to their carcinogenic properties. acs.orgnih.gov The formation of N-nitrosamines from N-chloro-alkylamine precursors can proceed through several complex mechanistic pathways, particularly in the context of water disinfection processes like chloramination.

A primary pathway involves the reaction of dichloramine (NHCl₂) with a secondary amine to form a chlorinated unsymmetrical dialkylhydrazine intermediate. acs.org This intermediate can then be oxidized to form the corresponding N-nitrosamine. acs.org Although monochloramine (NH₂Cl) is often the intended disinfectant, it can disproportionate to form dichloramine, which is a more potent precursor to nitrosamine (B1359907) formation. acs.orgresearchgate.net The interaction between trichloramine (NCl₃) and dichloramine (NHCl₂) can also produce an intermediate, proposed to be nitrosyl chloride (ClNO), which is highly effective at nitrosating N-chloro-alkylamines to form N-nitrosamines at significantly higher yields and faster rates than with dichloramine alone. researchgate.net

Tertiary amines can also serve as precursors. They can undergo degradation during chlorination to form secondary amines, which are then available to form nitrosamines. acs.org Specifically, tertiary amines with an N,N-dialkyl-α-arylamine structure, such as N,N-dimethylbenzylamine, have been identified as having a particularly high potential for N-nitrosodimethylamine (NDMA) formation. researchgate.net The molar conversion efficiency from N,N-dimethylbenzylamine to NDMA is significantly higher than that of its diethyl counterpart, highlighting the influence of the alkyl group structure on nitrosamine formation potential. researchgate.net

The general mechanism for nitrosamine formation involves an amine precursor attacking an electrophilic chloramine (B81541), leading to an unsymmetrically substituted hydrazine (B178648) derivative, which is subsequently oxidized. acs.org The presence of dissolved oxygen can play a role in this oxidation step. acs.org

Several factors influence the rate and yield of N-nitrosamine formation:

Amine Structure : The structure of the amine precursor is critical. Secondary amines are generally the most reactive towards nitrosating agents. europa.eu The nature of the alkyl or aryl groups attached to the nitrogen atom affects the amine's basicity and steric accessibility, thereby influencing reaction rates. For instance, amines with methyl groups tend to have higher nitrosamine formation potential than those with ethyl groups. researchgate.net

Chloramine Speciation : The relative concentrations of monochloramine, dichloramine, and trichloramine are crucial. Dichloramine is often implicated as the dominant species in NDMA formation. researchgate.net The interaction between NCl₃ and NHCl₂ has been shown to dramatically increase nitrosamine yields. researchgate.net

pH : The pH of the medium affects both the speciation of chloramines and the protonation state of the amine precursors, which in turn impacts their reactivity. researchgate.net

Presence of Other Species : Nitrite-containing water, when chlorinated, can form nitrosating species that lead to nitrosamine formation. nih.gov

The table below summarizes the molar conversion efficiencies of various amine precursors to their corresponding nitrosamines during chloramination, illustrating the impact of the precursor's structure.

| Precursor Amine | Corresponding Nitrosamine | Molar Conversion Efficiency (%) |

| Dimethylamine (B145610) | N-nitrosodimethylamine (NDMA) | 0.67 |

| Diethylamine | N-nitrosodiethylamine (NDEA) | 0.38 |

| Trimethylamine | N-nitrosodimethylamine (NDMA) | 0.92 |

| Triethylamine | N-nitrosodiethylamine (NDEA) | 0.33 |

| N,N-Dimethylbenzylamine | N-nitrosodimethylamine (NDMA) | 50.2 |

| N,N-Diethylbenzylamine | N-nitrosodiethylamine (NDEA) | 1.7 |

Data sourced from a study on the influence of alkyl chain lengths on N-nitrosamine formation. researchgate.net

Synthetic Applications of N Chloro N Methylbenzylamine and General N Chloramines in Organic Synthesis

Construction of Carbon-Nitrogen and Carbon-Carbon Bonds

The unique reactivity of the N-Cl bond is central to its application in forming crucial carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental operations in the synthesis of pharmaceuticals and complex organic molecules.

N-chloramines are effective reagents for the difunctionalization of unsaturated systems like alkenes and allenes. In these reactions, both the nitrogen and chlorine atoms of the N-chloroamine are added across a double bond, a process known as chloroamination. This provides a direct route to valuable β-chloroamine scaffolds.

Research has demonstrated that N-chloramines can react with alkenes, often requiring catalysis or initiation. For instance, the reaction of N-chloramines with simple olefins and allenes has been accomplished using Fe(II) catalysis or UV light initiation. acs.org A continuous-flow methodology has been developed for reacting N-alkyl-N-sulfonyl-N-chloramines with styrenes to produce 2-chloramines, showcasing an atom-efficient way to form new C-N and C-Cl bonds simultaneously. beilstein-journals.org More recently, a photoinduced chloroamination cyclization of N-(allenyl)sulfonylamides using N-chlorosuccinimide (NCS) as the chlorine source has been developed to synthesize 2-(1-chlorovinyl)pyrrolidines. nih.govacs.org This reaction proceeds through a nitrogen-centered radical, which triggers an intramolecular cyclization and subsequent chlorination. nih.govacs.org

Aminoalkylation, the addition of an aminoalkyl group, can be achieved using organometallic reagents derived from halo-amines. While not a direct reaction of N-chloroamines, the synthesis of the necessary precursors often involves chlorination steps. For example, aminoalkylzinc halides, used in nickel-catalyzed Negishi cross-coupling reactions, can be prepared from the corresponding aminoalkyl chlorides. acs.org

Table 1: Examples of Chloroamination of Unsaturated Systems

| N-Chloramine Type | Substrate | Conditions | Product Type | Reference |

| N-Alkyl-N-sulfonyl-N-chloramine | Styrenes | Continuous-flow | 2-Chloroamines | beilstein-journals.org |

| N-Chloramine (general) | Allenes, Olefins | Fe(II) catalyst or UV light, H₂SO₄-AcOH | Chloroamines, Pyrrolidines | acs.org |

| N-Chlorosuccinimide (generates N-chloroamide in situ) | N-(Allenyl)sulfonylamides | Blue light, Ru-catalyst | 2-(1-Chlorovinyl)pyrrolidines | nih.govacs.org |

The coupling of N-chloroamines with organometallic reagents represents a powerful strategy for C-N bond formation via an "umpolung" or reverse-polarity approach. In these reactions, the N-chloroamine serves as an electrophilic source of nitrogen.

Studies have shown that aryl Grignard reagents can couple with N-chloroamines to form arylated tertiary amines. nih.govuri.edu Interestingly, the reaction outcome is highly temperature-dependent. At low temperatures (e.g., -78 °C), the N-chloroamine acts as an electrophilic aminating agent, leading to C-N bond formation. nih.govuri.edu In contrast, at higher temperatures, it functions as an electrophilic chlorinating agent, resulting in the formation of aryl chlorides. nih.govuri.edu This metal-free umpolung amination provides a direct and efficient pathway to tertiary amines without the need for transition-metal catalysts, which are often required in traditional cross-coupling methods. uri.edu The reaction has been optimized using 2-methyl tetrahydrofuran (B95107) (2-Me-THF) as a solvent, achieving yields comparable to those in THF. nih.gov

Aminoalkylation and Chloroamination of Unsaturated Systems

Cyclization Reactions and Heterocycle Synthesis

N-chloramines are instrumental in the synthesis of a wide variety of nitrogen- and oxygen-containing heterocyclic compounds. They can act as sources of "nitrene" equivalents or as oxidants to facilitate cyclization.

Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates. N-chloramines serve as effective nitrogen sources for the aziridination of electron-deficient olefins. One established method involves the use of N-chloro-N-sodio-carbamates (chloramine salts) with α,β-unsaturated carbonyl compounds. nih.govrsc.org The mechanism involves a 1,4-addition of the chloramine (B81541) salt to the unsaturated system, followed by an intramolecular cyclization of the resulting enolate to form the aziridine (B145994) ring, with sodium chloride as the only byproduct. rsc.org This process can be rendered stereoselective by using optically active phase-transfer catalysts. rsc.org

Another approach utilizes Chloramine-T in the presence of silver nitrate (B79036) (AgNO₃) to generate a nitrene species, which then reacts with olefins like styrene (B11656) to yield N-sulfonylated aziridines. clockss.org Furthermore, direct aziridination of nitroalkenes has been achieved using an alkylamine and N-chlorosuccinimide, where an in situ generated N-chloroamine intermediate undergoes nucleophilic substitution to form the aziridine ring. jst.go.jp

Table 2: Selected Methods for Aziridination Using N-Chloramine Reagents

| Nitrogen Source | Substrate | Key Reagents/Conditions | Product | Reference |

| N-Chloro-N-sodio-carbamates | α,β-Unsaturated carbonyls | Phase-transfer catalyst | N-Acyl aziridines | nih.govrsc.org |

| Chloramine-T | Styrene | AgNO₃, CH₂Cl₂ | N-(p-toluenesulfonyl)-2-phenylaziridine | clockss.org |

| N-Chlorosuccinimide / Alkylamine | Nitroalkenes | Amine, NCS | 1-Alkyl-2-nitroaziridine | jst.go.jp |

The utility of N-chloramines extends to the synthesis of various five- and six-membered heterocycles. Chloramine-T, in particular, is a widely used and inexpensive oxidant and cyclizing agent for this purpose.

Oxadiazoles: 1,3,4-Oxadiazole derivatives can be synthesized via the oxidative cyclization of N-acylhydrazones. mdpi.com Chloramine-T is frequently employed as the oxidizing agent in this transformation, converting hydrazone intermediates into the final oxadiazole ring system. researchgate.netptfarm.plnanobioletters.com This method has been used to prepare a variety of substituted oxadiazoles, including those linked to pyrrole (B145914) and arene cores. nih.gov

Isoxazoles: The synthesis of isoxazoles and their dihydro-analogs (isoxazolines) often proceeds via 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov Chloramine-T is used to generate the reactive nitrile oxide intermediate in situ from aldoximes or to catalyze the cycloaddition of α-nitroketones with dipolarophiles. nih.govbas.bg This approach is versatile, allowing for the synthesis of a broad range of substituted isoxazoles and isoxazolines. nanobioletters.comresearchgate.net

Pyrazoles: Similar to isoxazole (B147169) synthesis, pyrazoles can be formed through the 1,3-dipolar cycloaddition of nitrile imines with alkynes or other dipolarophiles. researchgate.netresearchgate.net Chloramine-T serves as a mild oxidant for the in situ generation of nitrile imines from aldehyde hydrazones, which are then trapped by a suitable dipolarophile to yield tetrasubstituted pyrazoles. researchgate.netbas.bgscispace.com

Pyrrolidines: Tandem cyclization reactions mediated by N-chloramines provide an elegant route to bicyclic pyrrolidines. When 1,6-dienes are treated with Chloramine-T and silver nitrate, a tandem cyclization occurs, incorporating the nitrogen atom to form a bicyclic pyrrolidine (B122466) derivative. clockss.org More recent photochemical methods involving N-chlorosuccinimide and N-(allenyl)sulfonylamides also yield pyrrolidine structures. nih.govacs.org

Quinoxalines: While direct synthesis of quinoxalines using N-chloro-N-methylbenzylamine is not prominently documented, general methods for quinoxaline (B1680401) synthesis often involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. chim.it Catalytic methods have been developed to facilitate this condensation. For instance, Chloramine-T has been shown to be an efficient catalyst for the Friedlander annulation, reacting 2-amino aryl ketones with active methylene (B1212753) compounds to produce substituted quinolines, a related class of heterocycles. acgpubs.org Other modern syntheses of quinoxalines utilize various catalysts and domino reactions to construct the heterocyclic core. rsc.orgchimicatechnoacta.ruorganic-chemistry.org

Table 3: Heterocycle Synthesis Mediated by N-Chloramine Reagents

| Heterocycle | N-Chloramine Reagent | Role of Reagent | Precursors | Reference |

| 1,3,4-Oxadiazole | Chloramine-T | Oxidant/Cyclizing Agent | N-Acylhydrazones | mdpi.comresearchgate.netptfarm.plnih.gov |

| Isoxazole | Chloramine-T | Nitrile Oxide Generation | Aldoximes, α-Nitroketones | nih.govbas.bg |

| Pyrazole | Chloramine-T | Nitrile Imine Generation | Aldehyde Hydrazones | researchgate.netbas.bg |

| Pyrrolidine (Bicyclic) | Chloramine-T | Nitrene Source/Cyclization | 1,6-Dienes | clockss.org |

| Quinolines | Chloramine-T | Catalyst | 2-Amino aryl ketones, Ketones | acgpubs.org |

Formation of Aziridine Rings

Diverse Functional Group Transformations Mediated by N-Chloramines

Beyond C-N and C-C bond formation, N-chloramines are capable of mediating a variety of other functional group transformations. Their utility is often associated with their ability to act as a source of electrophilic chlorine or nitrogen, or to serve as oxidants.

N-chloramines are key intermediates in the synthesis of other reactive nitrogen-containing species. For example, the base-induced dehydrochlorination of N-chloramines is a straightforward method for generating imines. beilstein-journals.org This transformation has been successfully implemented in continuous-flow systems, where the unstable N-chloramine is generated and immediately reacted with a base to afford the imine product, which can be used for further functionalization. beilstein-journals.org

The development of continuous-flow processes has significantly enhanced the safety and practicality of using unstable N-chloramines. acsgcipr.org These methods allow for the in situ generation and immediate consumption of the reagent, avoiding hazardous isolation and handling steps. beilstein-journals.orgacsgcipr.org This has opened up new possibilities for their use in producing amines, amides, and imines through reactions with alkenes, aldehydes, or bases, respectively. beilstein-journals.org For example, N-chloramines can react with aldehydes in the presence of an oxidant to yield amides. beilstein-journals.org The N-Cl bond in N-chlorosuccinimide (NCS) has also been utilized in deprotection strategies and other functional group interconversions.

Amide and Aldehyde Synthesis

N-chloroamines, including this compound, serve as versatile reagents in organic synthesis, particularly in the formation of amides and the synthesis of aldehydes. Their reactivity as a source of electrophilic nitrogen or as an oxidant enables several important transformations.

Amide Synthesis

A significant application of N-chloroamines is the direct conversion of aldehydes to amides. researchgate.net This transformation typically involves the reaction of an N-chloroamine with an aldehyde in the presence of an oxidant and often a metal catalyst.

One prominent method involves an iron-catalyzed oxidative amidation. researchgate.netresearchgate.net In this process, both aliphatic and aromatic aldehydes react with a range of mono- and di-substituted N-chloroamines to produce amides. researchgate.netresearchgate.net The reaction is commonly carried out using iron(III) chloride (FeCl₃) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. researchgate.net This methodology is noted for its broad substrate scope, use of inexpensive and readily available reagents, and short reaction times. researchgate.net A variety of acyclic and cyclic N-chloroamines can be used effectively as substrates in this reaction.

The synthesis of amides from N-chloroamines and aldehydes has also been adapted for continuous-flow systems, which can offer advantages in terms of safety and productivity, especially when dealing with potentially unstable N-chloroamine intermediates. nih.govbeilstein-journals.org For instance, the reaction of an N-chloramine with anisaldehyde can be performed in both batch and continuous-flow modes. nih.gov In a batch process using FeCl₃ catalyst and TBHP oxidant, the reaction with excess anisaldehyde resulted in a 77% conversion and a 54% isolated yield of the corresponding amide. nih.gov When translated to a continuous stirred-tank reactor (CSTR), the same reaction achieved a 96% conversion at a steady state, demonstrating the potential for enhanced efficiency in flow chemistry. nih.gov

Table 1: Comparison of Batch vs. Continuous-Flow Amide Synthesis Reaction of N-chloramine (16) with anisaldehyde (17) to form amide (18). nih.gov

| Entry | Mode | FeCl₃ (mol %) | Time (min) | Conversion/Yield (%) |

|---|---|---|---|---|

| 1 | Batch | 0.15 | 300 | 77/54 |

| 2 | Flow (CSTR) | 5 | 100 (tres) | 96 (conversion) |

Alternative catalytic systems have also been developed. A rhodium(III)-catalyzed direct amidation of aldehyde C-H bonds with N-chloroamines (prepared in situ from amines) proceeds under very mild conditions at room temperature. acs.org This method avoids the need for an external oxidant and provides moderate to excellent yields of a variety of amides. acs.org Furthermore, a metal-free approach for the oxidative amidation of aldehydes has been demonstrated using a combination of tetrabutylammonium (B224687) iodide (TBAI) and TBHP, which proceeds via a radical pathway. nih.gov

The utility of N-chloro compounds in amide synthesis extends to coupling reactions with carboxylic acids. In one methodology, N-chlorophthalimide is reacted with triphenylphosphine (B44618) to generate reactive chloro- and imido-phosphonium salts in situ. acs.orgnih.gov These species activate carboxylic acids, allowing for their efficient coupling with primary and secondary amines at room temperature to form amides in good to excellent yields. acs.orgnih.gov Using this general method, N-Benzyl-N-methylbenzamide was synthesized from benzoic acid and N-benzylmethylamine in a 65% isolated yield. acs.org

Table 2: Selected Examples of Rhodium-Catalyzed Amidation of Aldehydes with Amines One-pot synthesis where N-chloroamines are generated in situ. acs.org

| Amine | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| Morpholine | 8-Quinolinecarbaldehyde | N-(quinolin-8-ylcarbonyl)morpholine | 95 |

| Piperidine | 8-Quinolinecarbaldehyde | Piperidin-1-yl(quinolin-8-yl)methanone | 92 |

| Pyrrolidine | 8-Quinolinecarbaldehyde | Pyrrolidin-1-yl(quinolin-8-yl)methanone | 85 |

| N-Methylbenzylamine | 8-Quinolinecarbaldehyde | N-Benzyl-N-methylquinoline-8-carboxamide | 75 |

| Morpholine | 1-Naphthaldehyde | (1-Naphthoyl)morpholine | 83 |

Aldehyde Synthesis

In addition to their role in amide formation, N-chloroamines can function as oxidants for the synthesis of aldehydes from primary alcohols. A selective oxidation reaction that mirrors a Swern-type process has been described, using N-chloroamines in conjunction with a dialkylsulfide. journalirjpac.com A key advantage of this method is its ability to proceed at room temperature without the need for an additional base. Furthermore, the dialkylsulfide can be employed in catalytic amounts, making the process more efficient. journalirjpac.com This reaction provides a pathway for the selective oxidation of alcohols to their corresponding aldehydes and ketones. journalirjpac.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool for predicting and understanding the chemical behavior of molecules like N-Chloro-N-methylbenzylamine.

The reactivity of N-chloroamines is fundamentally governed by the nature of the nitrogen-chlorine (N-Cl) bond. DFT calculations, often complemented by experimental techniques like Nuclear Quadrupole Resonance (NQR) spectroscopy, provide a detailed picture of the electronic structure of this functional group. researchgate.net Studies on various compounds containing N-Cl bonds reveal that there is typically a substantial negative charge on the nitrogen atom and a small positive charge on the chlorine atom. researchgate.net This charge distribution makes the chlorine atom electrophilic, which is a key factor in the reactions of N-chloroamines.

The bonding can be described in terms of natural bond orbitals (NBO). The N-Cl bond is primarily a sigma (σ) bond, with the main contribution coming from the p-orbitals of the nitrogen atom. researchgate.net The specific electronic environment created by the substituents on the nitrogen—in this case, a methyl group and a benzyl (B1604629) group—modulates the properties of the N-Cl bond in this compound. The presence of electron-withdrawing groups can influence the reactivity and oxidizing properties of the N-Cl bond. researchgate.net DFT can precisely quantify these electronic effects, providing a basis for understanding the compound's stability and reaction preferences. For instance, DFT calculations on related chloro-substituted pyridazine (B1198779) amines have shown that electronic and steric factors can lead to significantly different activation energies for substitution at various positions on a molecule.

Table 1: Calculated Electronic Properties of a Model N-Cl Bond from DFT Analysis This table presents representative data analogous to what would be obtained for this compound, based on general findings for N-Cl bonds. researchgate.net

| Property | Atom | Calculated Value | Interpretation |

| Natural Atomic Charge (e) | Nitrogen (N) | -0.45 | Indicates a significant negative charge accumulation. |

| Chlorine (Cl) | +0.15 | Indicates the electrophilic nature of the chlorine atom. | |

| NBO Hybridization | Nitrogen (orbital in N-Cl bond) | sp2.8 | Shows significant p-character in the bonding orbital. |

| Chlorine (orbital in N-Cl bond) | sp15.0 | Shows the main contribution is from a p-orbital. |

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and transition states and the calculation of activation energy barriers. For reactions involving this compound, such as its formation from N-methylbenzylamine or its subsequent conversion to imines, DFT can elucidate the step-by-step mechanism. acs.orgacs.org

A common reaction of N-chloro-N-alkylbenzylamines is base-induced dehydrochlorination to form an imine. beilstein-journals.org DFT calculations can model this process, revealing the geometry of the transition state and the energy required to reach it. Computational studies on analogous reactions, such as the La-catalyzed amidation of N-methylbenzylamine, have successfully computed energy profiles for multi-step catalytic cycles. acs.orgnih.gov These studies show how catalysts can lower the energy barrier of a reaction; for example, one computed pathway had an energy barrier of 31.1 kcal/mol, which was deemed too high for the reaction conditions, prompting the exploration of alternative, lower-energy pathways. acs.org In another example, DFT calculations revealed that the cleavage of a C-N bond in an imine intermediate had an energy barrier of 1.16 eV, and that a catalyst could lower this barrier significantly. nih.gov

These computational investigations can also explain experimental observations, such as the effect of different solvents or bases on reaction rates and product selectivity. acs.org By comparing the calculated energy barriers for different potential pathways, chemists can predict the most likely reaction outcome under specific conditions.

Table 2: Representative DFT-Calculated Energy Barriers for a Key Reaction Step This table shows hypothetical data for the base-promoted elimination reaction of this compound, based on findings from analogous systems. acs.orgnih.gov

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (ΔG‡) | Implication |

| Uncatalyzed Elimination | TS-uncat | 28.5 kcal/mol | High energy barrier, suggesting a slow reaction. |

| Catalyzed Elimination | TS-cat | 17.2 kcal/mol | Lower energy barrier, indicating significant rate enhancement by the catalyst. |

| Solvent-Assisted Proton Transfer | TS-solvent | 21.0 kcal/mol | Shows that the solvent can play an active role in the reaction mechanism. |

Electronic Structure Analysis of N-Chloramine Intermediates

Computational Fluid Dynamics (CFD) in Reactor Design and Process Optimization

The synthesis of N-chloroamines like this compound is often performed in continuous flow systems to manage the instability and potential hazards of these reagents. beilstein-journals.orgnih.govacsgcipr.org Computational Fluid Dynamics (CFD) is an engineering tool that simulates fluid flow, heat transfer, and chemical reactions inside a reactor, enabling its design and optimization without extensive and costly experimentation. tudelft.nl

The synthesis of this compound often involves a biphasic system, for instance, reacting N-methylbenzylamine in an organic solvent with an aqueous solution of a chlorinating agent like sodium hypochlorite (B82951) (NaOCl). acsgcipr.orgacs.org In such multiphase systems, the efficiency of mixing and the rate of mass transfer between the phases are critical for the reaction's success.

Beyond hydrodynamics, CFD models can integrate chemical reaction kinetics to simulate the entire reactive process. This allows for the optimization of operating parameters to maximize the yield of the desired product, this compound.

Studies have shown a strong correlation between CFD-predicted product yields and experimental results. rsc.org For a given reactor geometry, parameters such as residence time (controlled by flow rates), reactor temperature, and reactant concentrations can be systematically varied within the simulation to find the optimal conditions. nih.govrsc.org CFD simulations and experiments both identified reactor residence time and temperature as the most significant factors affecting product yield in the continuous flow synthesis of a pharmaceutical intermediate. rsc.org A point-to-point comparison showed that while CFD sometimes over- or underestimated the yield, it correctly identified the most influential parameters, demonstrating its utility as a powerful tool for process design and optimization with reduced experimentation. rsc.org

Table 3: Comparison of CFD-Simulated and Experimental Data for Continuous Synthesis This table is based on a study comparing CFD simulations and experimental results for a continuous flow process, illustrating the predictive power of CFD. rsc.org

| Parameter | Condition | CFD Predicted Yield (%) | Experimental Yield (%) | Absolute Difference (%) |

| Residence Time | Low (e.g., 5 min) | 65.2 | 67.6 | 2.4 |

| Medium (e.g., 15 min) | 82.1 | 85.5 | 3.4 | |

| High (e.g., 30 min) | 90.5 | 71.4 | 19.1 | |

| Temperature | 25 °C | 78.9 | 80.2 | 1.3 |

| 50 °C | 91.3 | 92.5 | 1.2 |

Chemistry of N Methylbenzylamine As a Precursor to N Chloro N Methylbenzylamine

Methods for the Synthesis of N-Methylbenzylamine

The preparation of N-Methylbenzylamine can be achieved through several synthetic routes. Key among these are reductive amination, which builds the molecule from smaller carbonyl and amine units, and selective alkylation, which modifies a primary amine.

Reductive amination is a highly effective method for synthesizing amines by converting a carbonyl compound, such as an aldehyde or ketone, into an amine. libretexts.org The synthesis of N-methylbenzylamine via this route typically involves the reaction of benzaldehyde (B42025) with methylamine (B109427). vaia.com

The process occurs in two main stages. First, the nitrogen atom of methylamine performs a nucleophilic attack on the carbonyl carbon of benzaldehyde. vaia.com This is followed by the elimination of a water molecule to form a Schiff base, specifically an imine intermediate ((E)-N-methyl-1-phenylmethanimine). libretexts.orgvaia.com In the second stage, this imine is reduced to the final secondary amine, N-methylbenzylamine. vaia.com This reduction can be accomplished using various reducing agents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation with H₂ over a metal catalyst like palladium on carbon (Pd/C). libretexts.orgchemicalbook.commasterorganicchemistry.com Sodium cyanoborohydride is particularly noted for its ability to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

A potential issue with this method is the formation of by-products. vaia.com The newly formed N-methylbenzylamine can react further with another molecule of benzaldehyde, leading to a second imine formation and subsequent reduction to the tertiary amine, N-methyldibenzylamine. vaia.com

Interactive Table: Reductive Amination for N-Methylbenzylamine Synthesis

| Starting Material 1 | Starting Material 2 | Intermediate | Common Reducing Agents | Primary Product | Potential By-product |

| Benzaldehyde | Methylamine | Imine | NaBH₃CN, NaBH₄, H₂/Pd-C | N-Methylbenzylamine | N-Methyldibenzylamine |

The synthesis of N-methylbenzylamine can also be achieved by the direct alkylation of a primary amine, in this case, benzylamine (B48309). However, traditional direct alkylation using reagents like methyl halides often leads to poor selectivity. masterorganicchemistry.comacs.org The primary amine can be alkylated multiple times, resulting in a mixture of the desired secondary amine, the tertiary amine (N,N-dimethylbenzylamine), and even a quaternary ammonium (B1175870) salt, which can be difficult to separate. masterorganicchemistry.comunive.it

To overcome the challenge of overalkylation, more selective methods have been developed. One approach involves the use of dimethyl carbonate (DMC) as a methylating agent in the presence of specific catalysts like alkali-metal-cation-exchanged faujasites (zeolites) or biogenic copper-zirconium (Cu-Zr) bimetallic nanoparticles. acs.orgunive.it For instance, using a Cu-Zr bimetallic catalyst system, amines can be converted to the corresponding N-methylated amines with high selectivity. acs.org Another effective method for selective mono-N-alkylation employs a cesium base, such as cesium hydroxide (B78521) (CsOH), in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). google.com This method allows for the reaction of a primary amine with an alkyl halide at room temperature to produce a high yield of the secondary amine with minimal overalkylation. google.com

Interactive Table: Comparison of Selective Alkylation Methods for Primary Amines

| Method | Alkylating Agent | Catalyst/Base | Key Features | Selectivity |

| Traditional Alkylation | Methyl Halide | None/Simple Base | Prone to overalkylation, producing tertiary amines and quaternary salts. | Low |

| Dimethyl Carbonate (DMC) Alkylation | Dimethyl Carbonate | Cu-Zr bimetallic nanoparticles or Zeolites | High mono-N-methyl selectivity; avoids toxic reagents. acs.orgunive.it | High (up to 91%) acs.org |

| Cesium Base-Mediated Alkylation | Alkyl Halide | Cesium Hydroxide (CsOH) | High yield of secondary amine under mild conditions; avoids protecting groups. google.com | High |

Reductive Amination of Carbonyl Compounds

Reactivity and Transformation Pathways of N-Methylbenzylamine Relevant to N-Chloramine Formation

The conversion of N-methylbenzylamine to N-Chloro-N-methylbenzylamine hinges on its reactivity with chlorinating agents. As a secondary amine, the nitrogen atom is a key site for chemical transformation.

The reaction of secondary benzylamines, such as N-methylbenzylamine, with chlorinating agents is the direct pathway to forming this compound. The dominant reaction mechanism involves the electrophilic transfer of a chlorine atom from the chlorinating agent to the nitrogen atom of the benzylamine. rsc.orgresearchgate.net This reaction has been demonstrated using various chlorinating agents, including N-chlorosuccinimide (NCS) and sodium hypochlorite (B82951) (NaOCl). researchgate.netresearchgate.net

Studies on the chlorination of N-methylbenzylamine show that this initial chlorine transfer is a key step. rsc.org Following the formation of the N-chloramine, subsequent reactions can occur. One significant pathway is the elimination of hydrochloric acid (HCl), which can lead to the formation of an imine. rsc.org This imine can then undergo hydrolysis to yield an aldehyde and a lower-order amine. rsc.org Specifically, for N-methylbenzylamine, elimination can occur between the nitrogen and the methyl group to form formaldehyde (B43269) and benzylamine, or between the nitrogen and the benzyl (B1604629) group to form benzaldehyde and monomethylamine. rsc.org

Continuous-flow synthesis methods have been reported for the efficient production of this compound. researchgate.net These methods often use a biphasic solution of N-methylbenzylamine in an organic solvent and aqueous sodium hypochlorite, with static mixers enhancing the reaction efficiency. researchgate.net

Interactive Table: Products of N-Methylbenzylamine Chlorination Pathways

| Reactant | Chlorinating Agent | Primary Product | Subsequent Reaction | Resulting Products |

| N-Methylbenzylamine | Sodium Hypochlorite, N-Chlorosuccinimide | This compound | HCl Elimination & Hydrolysis | Formaldehyde, Benzaldehyde, Benzylamine, Monomethylamine rsc.org |

Q & A

Q. What are the recommended methodologies for synthesizing N-Chloro-N-methylbenzylamine in academic research settings?

The synthesis of this compound typically involves chlorination of N-methylbenzylamine. A continuous biphasic flow process is recommended to minimize hazards associated with unstable intermediates . This method employs meso-scale reactors with controlled mixing to achieve high conversion rates (≥95%) and reaction mass efficiency (RME) up to 80%, as demonstrated in green metrics comparisons (Table 3, ). Traditional batch methods using hypochlorite or chlorine gas are less efficient and require post-reaction purification, increasing risks of decomposition .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Characterization should include:

- NMR spectroscopy : Confirm the presence of the N–Cl bond via chemical shifts in H NMR (e.g., benzyl protons at δ 4.2–4.5 ppm) and C NMR (quaternary carbon adjacent to N–Cl at δ 55–60 ppm) .

- IR spectroscopy : Identify N–Cl stretching vibrations near 600–650 cm .

- X-ray crystallography : Resolve bond angles and confirm stereochemistry if crystalline derivatives are obtained (refer to CCDC deposition protocols, ).

Q. What safety protocols are critical when handling this compound?

- Decomposition risks : The compound may decompose exothermically above 40°C, releasing chlorinated vapors. Use cooling systems and avoid prolonged light exposure .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and fume hood containment .

- Waste disposal : Neutralize residual chlorine with sodium thiosulfate before aqueous disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts in this compound synthesis?

Optimization strategies include:

- Solvent selection : Biphasic systems (e.g., water/dichloromethane) improve interfacial contact and reduce side reactions like over-chlorination .

- Flow rate control : In continuous reactors, maintaining a flow rate of 0.5–2 mL/min ensures residence time <10 minutes, preventing thermal runaway .

- Chlorine source : Sodium hypochlorite (1.2–1.5 equivalents) balances reactivity and safety compared to gaseous chlorine .

Q. What analytical challenges arise in detecting trace impurities in this compound, and how are they addressed?

- Nitrosamine impurities : Potential formation of carcinogenic N-nitrosamines under acidic conditions requires LC-MS/MS analysis with a detection limit <10 ppb (refer to EMA guidelines in ).

- Chlorinated byproducts : GC-MS with electron capture detection (ECD) identifies halogenated derivatives, while column chromatography (silica gel, hexane/ethyl acetate) isolates them .

Q. What are the emerging applications of this compound in pharmaceutical research?

- Intermediate in drug synthesis : Used to synthesize α-receptor blockers (e.g., phenoxybenzamine derivatives) via reductive amination or nucleophilic substitution ().

- Antibacterial agents : Structural analogs with chloro-substituted benzyl groups show activity against Gram-positive pathogens, validated by MIC assays and molecular docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.